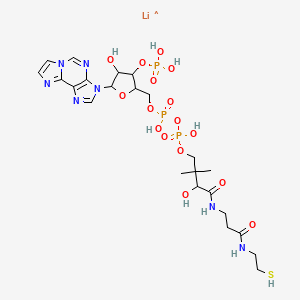
3-Pyridylacetic Acid-d6
説明
3-Pyridylacetic Acid-d6, also known as 3-PAA-D6, is a deuterated form of 3-Pyridylacetic Acid . It is a stable isotope-labeled compound that is commonly used in biochemical and biomedical research applications . The primary use of 3-Pyridylacetic Acid D6 is as a tracer molecule for metabolic studies . It has a molecular formula of C7HD6NO2 and a molecular weight of 143.17 .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular formula of 3-Pyridylacetic Acid-d6 is C7HD6NO2 . This indicates that the compound contains seven carbon atoms, one hydrogen atom, six deuterium atoms (a stable isotope of hydrogen), one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Pyridylacetic Acid-d6 primarily center around its use in the synthesis of other compounds . As part of a three-component synthesis process, it acts first as a nucleophile to perform substitution on activated pyridine-N-oxides, and then as an electrophile with a range of nucleophiles to trigger ring-opening and decarboxylation .Physical And Chemical Properties Analysis
3-Pyridylacetic Acid-d6 is a neat product . It is a stable isotope-labeled metabolite . The molecular weight of the compound is 143.17 .科学的研究の応用
Medicinal Chemistry: Synthesis of Risedronic Acid
Summary of the Application
3-Pyridylacetic Acid-d6 is used as a starting material in the synthesis of Risedronic Acid . Risedronic Acid is a bisphosphonate, a class of drugs that are frequently prescribed for the treatment of osteoporosis and other bone-related disorders .
Methods of Application or Experimental Procedures
The synthesis of Risedronic Acid involves two sequential reactions performed at room temperature . The process starts with 3-pyridylacetic acid, which is reacted with di-tert-butyl dicarbonate in the presence of catalytic amounts of anhydrous magnesium chloride to synthesize 3-pyridylacetic anhydride .
Results or Outcomes
This method avoids the use of hazardous and environmentally harmful halogenating agents, making it a more environmentally friendly approach .
Forensic Toxicology: Detection of Nicotine Metabolites
Summary of the Application
3-Pyridylacetic Acid-d6 is used as a reference material in the detection of nicotine and its related compounds . This is particularly useful in forensic toxicology, where accurate detection and quantification of these substances can be crucial.
Methods of Application or Experimental Procedures
In forensic toxicology, 3-Pyridylacetic Acid-d6 can be used as an internal standard in mass spectrometry-based methods for the detection of nicotine and its metabolites . The use of an internal standard improves the accuracy and reliability of the measurements.
Results or Outcomes
The use of 3-Pyridylacetic Acid-d6 as an internal standard has been shown to improve the accuracy of nicotine and metabolite detection in various biological samples .
Pharmaceutical Industry: Production of Stable Isotope Labelled Compounds
Summary of the Application
3-Pyridylacetic Acid-d6 is used in the production of stable isotope labelled compounds . These compounds are used in various applications in the pharmaceutical industry, including drug development and pharmacokinetic studies .
Methods of Application or Experimental Procedures
In the production of stable isotope labelled compounds, 3-Pyridylacetic Acid-d6 can be used as a starting material . The deuterium atoms in the compound can be incorporated into the final product, resulting in a compound with a distinct isotopic signature .
Results or Outcomes
The production of stable isotope labelled compounds using 3-Pyridylacetic Acid-d6 allows for the creation of compounds with distinct isotopic signatures. These compounds can be used in a variety of applications in the pharmaceutical industry .
Chemical Identification: Stable Isotope Labeling
Summary of the Application
3-Pyridylacetic Acid-d6 is used in stable isotope labeling, which is a method used in chemical identification . This technique is particularly useful in qualitative and quantitative detection of various compounds .
Methods of Application or Experimental Procedures
In stable isotope labeling, 3-Pyridylacetic Acid-d6 can be used as a reference compound . The deuterium atoms in the compound provide a distinct isotopic signature, which can be detected and used for identification purposes .
Results or Outcomes
The use of 3-Pyridylacetic Acid-d6 in stable isotope labeling allows for accurate identification and quantification of various compounds . This technique is widely used in chemical analysis and research .
NMR Solvent Studies: Structure and Reaction Kinetics
Summary of the Application
3-Pyridylacetic Acid-d6 can be used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds .
Methods of Application or Experimental Procedures
In NMR solvent studies, 3-Pyridylacetic Acid-d6 can be used as a solvent . The compound’s deuterium atoms provide a distinct isotopic signature, which can be detected in NMR spectroscopy .
Results or Outcomes
The use of 3-Pyridylacetic Acid-d6 in NMR solvent studies provides valuable insights into the structure and reaction kinetics of various compounds . This information is crucial in fields such as organic chemistry and medicinal chemistry .
Metabolic Research: Stable Isotope Labeling
Summary of the Application
3-Pyridylacetic Acid-d6 is used in metabolic research, particularly in the production of stable isotope labeled compounds . These compounds are used to study various metabolic processes .
Methods of Application or Experimental Procedures
In metabolic research, 3-Pyridylacetic Acid-d6 can be used as a starting material in the production of stable isotope labeled compounds . The deuterium atoms in the compound are incorporated into the final product, resulting in a compound with a distinct isotopic signature .
Results or Outcomes
The use of 3-Pyridylacetic Acid-d6 in metabolic research allows for the production of stable isotope labeled compounds, which can be used to study various metabolic processes . This technique provides valuable insights into the functioning of various metabolic pathways .
Safety And Hazards
The safety data sheet for 3-Pyridylacetic Acid-d6 indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
特性
IUPAC Name |
2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-KMHHPTQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676124 | |
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylacetic Acid-d6 | |
CAS RN |
1190005-72-1 | |
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)


![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)




